(4-Methoxyphenyl)(piperidin-4-yl)methanone chemical properties
(4-Methoxyphenyl)(piperidin-4-yl)methanone chemical properties
An In-Depth Technical Guide to (4-Methoxyphenyl)(piperidin-4-yl)methanone: Properties, Synthesis, and Applications
Introduction: A Privileged Scaffold in Modern Drug Discovery
(4-Methoxyphenyl)(piperidin-4-yl)methanone, a molecule featuring the benzoylpiperidine framework, represents a cornerstone intermediate for medicinal chemists and drug development professionals. The benzoylpiperidine motif is recognized as a "privileged structure" due to its recurring presence in a wide array of biologically active compounds, including potent and selective ligands for various G-protein coupled receptors (GPCRs).[1] This guide provides a comprehensive technical overview of its chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights for its application in research and development.
The molecule's structure is a composite of three key pharmacophoric elements: an electron-rich 4-methoxyphenyl (anisole) ring, a versatile piperidine heterocycle, and a ketone linker. This unique combination offers multiple points for chemical modification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles of derivative compounds.
PART 1: Physicochemical and Structural Properties
Understanding the fundamental physicochemical properties of (4-Methoxyphenyl)(piperidin-4-yl)methanone is critical for its handling, formulation, and application in synthetic workflows.
Structural and Identity Data
Below is a diagram illustrating the core structure and its key functional components, which dictate its chemical behavior.
Caption: Molecular structure highlighting the three key functional moieties.
Quantitative Physicochemical Data
The properties of this compound are summarized in the table below. It is important to note that many of these values are computationally derived and should be confirmed experimentally where critical.
| Property | Value | Source |
| IUPAC Name | (4-methoxyphenyl)(piperidin-4-yl)methanone | PubChem[2] |
| CAS Number | 76362-12-4 | PubChem[2] |
| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[2] |
| Molecular Weight | 219.28 g/mol | PubChem[2] |
| XLogP3 (Lipophilicity) | 1.6 | PubChem[2] |
| Hydrogen Bond Donors | 1 (from piperidine N-H) | PubChem[2] |
| Hydrogen Bond Acceptors | 3 (from O=C, O-CH₃, and N) | PubChem[2] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | BLDpharm[3] |
PART 2: Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of (4-Methoxyphenyl)(piperidin-4-yl)methanone make it a valuable building block.
Proposed Synthetic Workflow
While numerous specific synthetic routes exist for benzoylpiperidine derivatives, a common and logical approach involves the acylation of a suitable piperidine precursor with a 4-methoxybenzoyl derivative. The following workflow outlines a representative synthesis starting from piperidine-4-carboxylic acid (isonipecotic acid).
Caption: A representative synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology based on standard organic chemistry transformations.[4]
-
Step 1: N-Protection of Piperidine-4-carboxylic acid
-
Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solid dissolves.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.
-
-
Step 2: Acyl Chloride Formation
-
Suspend N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of dimethylformamide (DMF).
-
Stir at room temperature for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under vacuum to obtain the crude acyl chloride, which is used immediately in the next step.
-
-
Step 3: Friedel-Crafts Acylation
-
Dissolve anisole (3.0 eq) in a suitable solvent like DCM or 1,2-dichloroethane.
-
Cool the solution to 0°C and add aluminum chloride (AlCl₃, 2.5 eq) portion-wise.
-
Add a solution of the crude acyl chloride from Step 2 in the same solvent dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction by carefully pouring it onto crushed ice and 1M HCl.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield the N-Boc protected intermediate.
-
-
Step 4: N-Deprotection
-
Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Dry the organic layer and concentrate to yield the final product, (4-Methoxyphenyl)(piperidin-4-yl)methanone.
-
Chemical Reactivity
The molecule's reactivity is governed by its three distinct functional regions, offering a triad of opportunities for derivatization.
Caption: Key reactivity sites on the molecule.
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Anisole Moiety: The methoxy group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution.[5][6] This is due to the resonance donation of a lone pair from the oxygen atom, which enriches the electron density at the ortho and para positions of the aromatic ring. This property is fundamental for introducing additional substituents to the phenyl ring.
-
Piperidine Moiety: The secondary amine is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and sulfonylation.[7] This site is the most common point of modification in drug discovery programs to append various side chains that can modulate receptor affinity and ADME properties.
-
Ketone Linker: The carbonyl group can be reduced to a secondary alcohol, which introduces a new chiral center and a hydrogen bond donor. It can also serve as an electrophilic site for nucleophilic additions, such as Grignard reactions.
PART 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the compound. While specific experimental spectra for this exact molecule are not widely published, its expected spectral features can be reliably predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy protons (~3.8-3.9 ppm), two doublets in the aromatic region (an AA'BB' system, ~6.9-7.0 and ~7.8-7.9 ppm) corresponding to the para-substituted ring, a broad singlet for the N-H proton, and a series of multiplets for the non-equivalent piperidine protons.[8][9]
-
¹³C NMR: The carbon NMR would be characterized by a downfield signal for the carbonyl carbon (~195-205 ppm). Aromatic carbons would appear between ~113-164 ppm, with the methoxy-bearing carbon being the most downfield in that group. The methoxy carbon itself would resonate around 55 ppm. Piperidine carbons would appear in the upfield region (~25-50 ppm).[8][10]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include:
-
A strong, sharp peak for the carbonyl (C=O) stretch, typically around 1650-1670 cm⁻¹.[8]
-
A moderate N-H stretching band around 3300-3500 cm⁻¹.
-
C-O stretching bands for the ether linkage around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
-
Aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (219.28). Common fragmentation patterns would involve cleavage at the bonds adjacent to the carbonyl group, potentially yielding fragments corresponding to the 4-methoxybenzoyl cation (m/z 135) and the piperidin-4-yl fragment.[8][11]
PART 4: Applications and Safety
Role in Drug Discovery
(4-Methoxyphenyl)(piperidin-4-yl)methanone is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its derivatives have been explored for a multitude of therapeutic targets. The benzoylpiperidine scaffold is a key feature in compounds developed as:
-
Atypical Antipsychotics: Many potent 5-HT₂ₐ receptor antagonists feature this core structure.[1]
-
Enzyme Inhibitors: N-substituted piperidine derivatives have been synthesized and evaluated as inhibitors for enzymes like steroid-5α-reductase.[7]
-
CNS Agents: The piperidine ring is a common motif in drugs targeting the central nervous system.[12][13]
The utility of this compound lies in its ability to serve as a starting point for library synthesis, where modifications at the piperidine nitrogen can rapidly generate a diverse set of analogues for screening.[14]
Safety and Handling
No specific safety data sheet (SDS) is available for (4-Methoxyphenyl)(piperidin-4-yl)methanone. However, based on analogous structures and general laboratory safety principles, the following precautions are advised.[15][16][17]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves.[16]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][17]
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17]
-
Skin: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical advice.[15]
-
Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[15]
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[15]
-
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